(2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that features a dichlorophenyl group attached to a pyrazolyl moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
(2,6-dichlorophenyl)(1H-pyrazol-3-yl)methanone: Similar structure but with the pyrazole ring attached at a different position.
(2,6-dichlorophenyl)(1H-imidazol-1-yl)methanone: Contains an imidazole ring instead of a pyrazole ring.
(2,6-dichlorophenyl)(1H-pyrazol-5-yl)methanone: Another positional isomer with the pyrazole ring attached at the 5-position.
Uniqueness
(2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring and the pyrazole moiety can result in distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-4-8(12)9(7)10(15)14-6-2-5-13-14/h1-6H |
InChI Key |
NQTREZPYGVUPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C=CC=N2)Cl |
Origin of Product |
United States |
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